

# Determining Appropriate Digoxin Concentration for In-Vitro Experiments: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Lanicor*  
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## Introduction

Digoxin, a cardiac glycoside, has long been utilized in the treatment of heart failure and atrial fibrillation. Its mechanism of action involves the inhibition of the Na<sup>+</sup>/K<sup>+</sup>-ATPase, leading to an increase in intracellular calcium and enhanced cardiac contractility. Beyond its cardiotoxic effects, recent research has unveiled its potential as an anti-cancer agent, demonstrating cytotoxicity against various cancer cell lines. This dual functionality necessitates a careful determination of appropriate in-vitro concentrations to elicit desired cellular responses while avoiding off-target effects. These application notes provide a comprehensive guide to selecting and validating digoxin concentrations for in-vitro experiments, focusing on both its cardiotoxic and anti-cancer properties.

## Data Presentation: Effective and Toxic Concentrations of Digoxin In-Vitro

The effective concentration of digoxin can vary significantly depending on the cell type, exposure time, and the specific endpoint being measured. The following tables summarize reported concentrations for both anti-cancer and cardiotoxicity studies.

Table 1: Anti-Cancer Activity of Digoxin in Various Human Cancer Cell Lines

Cell Line	Cancer Type	Endpoint	Concentration Range	IC50 / EC50	Citation(s)
A549	Non-Small Cell Lung Cancer	Cell Viability	0.01 - 5 $\mu$ M	0.029 - 0.048 $\mu$ M (24-96h)	[1]
H1299	Non-Small Cell Lung Cancer	Cell Viability	Not Specified	0.12 $\mu$ M	[2]
H3255	Non-Small Cell Lung Cancer	Cell Viability	0.01 - 5 $\mu$ M	0.057 - 0.107 $\mu$ M (24-96h)	[1]
H1975	Non-Small Cell Lung Cancer	Cell Viability	0.01 - 5 $\mu$ M	Not explicitly stated, significant inhibition at 250 nM	[1][3]
PC-9	Non-Small Cell Lung Cancer	Cell Viability	0.01 - 5 $\mu$ M	0.0917 $\mu$ M (72h)	[1]
PC-9/gef	Gefitinib-Resistant NSCLC	Cell Viability	0.01 - 5 $\mu$ M	0.101 $\mu$ M (72h)	[1]
HeLa	Cervical Cancer	Cytotoxicity	100 - 300 nM	Threshold ~100 nM	[4]
Hep3B	Hepatocellular Carcinoma	HIF-1 $\alpha$ Inhibition	100 nM	Not Applicable	[5]
PC3	Prostate Cancer	HIF-1 $\alpha$ Inhibition	Not Specified	Not Applicable	[5]
TK-10	Renal Adenocarcinoma	Growth Inhibition	3 - 33 nM	3 - 33 nM	[6]

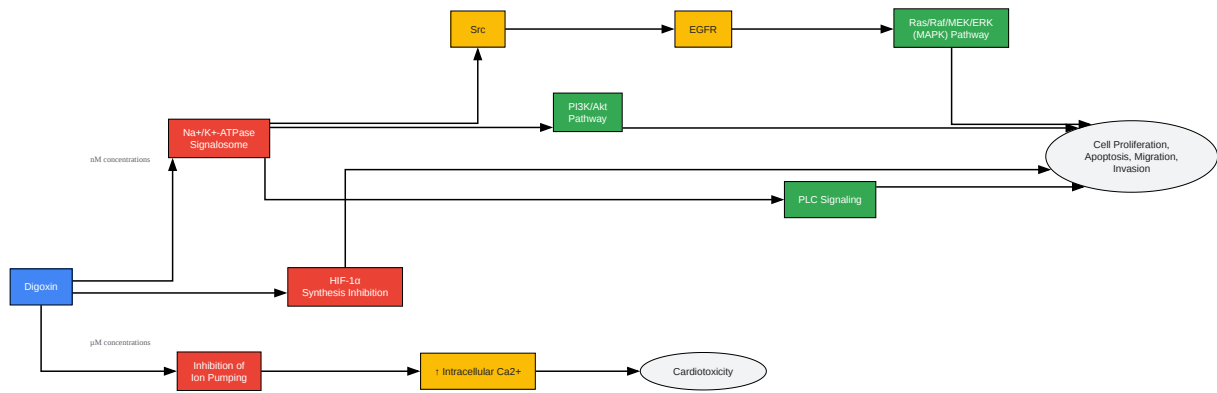
Y79	Retinoblastoma	Cell Viability	0.01 - 100 $\mu$ M	Not Specified	[7]
WERI-RB1	Retinoblastoma	Cell Viability	0.01 - 100 $\mu$ M	Not Specified	[7]
Various	Various	Cytotoxicity	0.1 - 0.3 $\mu$ M	0.1 - 0.3 $\mu$ M	[8]

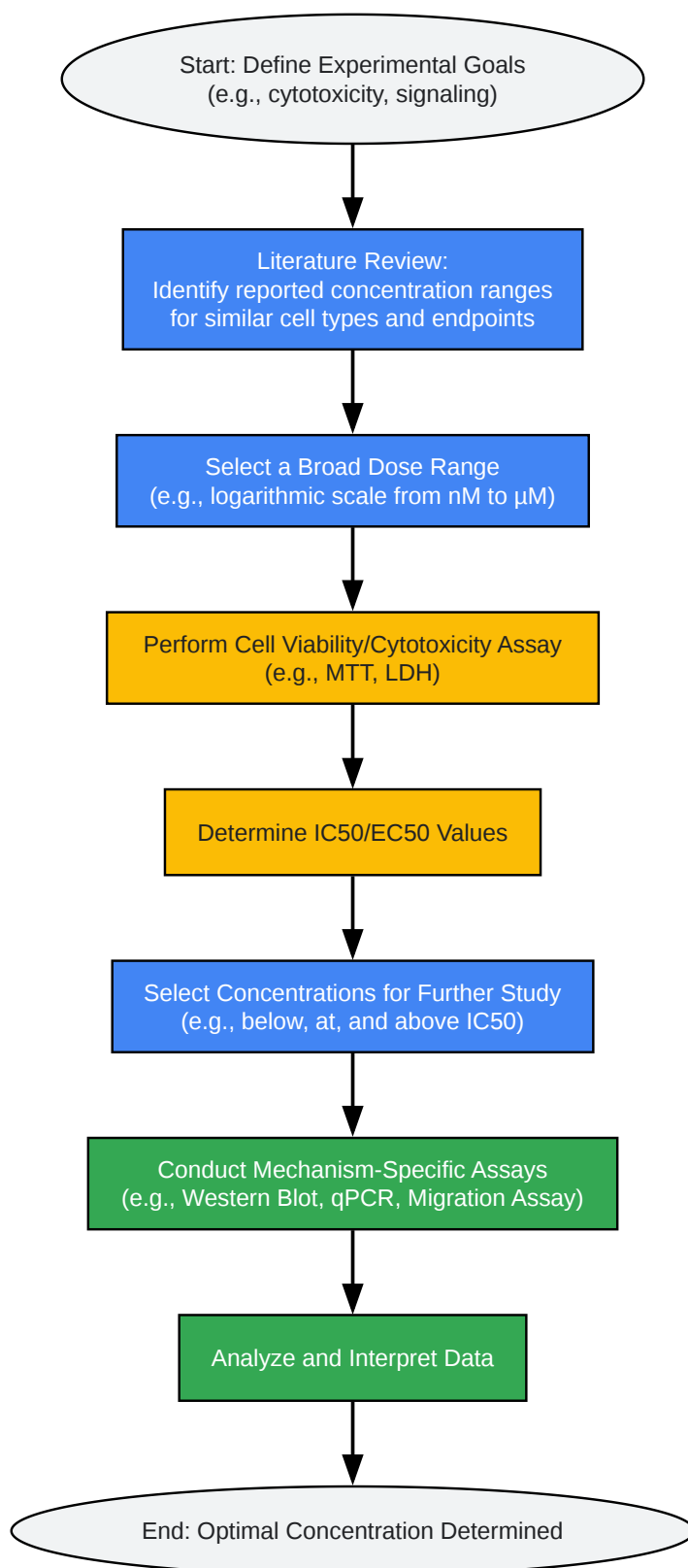
Table 2: Digoxin Concentrations in In-Vitro Cardiotoxicity and Other Models

Cell/Tissue Model	Endpoint	Concentration Range	Observations	Citation(s)
Human iPSC-derived Cardiomyocytes	Field Potential Duration	10 $\mu$ M	Induced afterdepolarisations at low pacing rates	[1]
Mesenchymal Stem Cells	Apoptosis	15 - 40 $\mu$ M	Dose- and time-dependent increase in apoptosis	[9]
Human Endothelial Vein Cells (HUVEC)	Signal Transduction	10 nM	Activation of Src, ERK1/2, and Akt	[10]
Caco-2	P-glycoprotein Inhibition	Not Specified	Used as a probe substrate for P-gp inhibition assays	[11]

## Key Signaling Pathways Modulated by Digoxin

Digoxin's cellular effects are mediated through complex signaling networks. At nanomolar concentrations, it can activate the Na<sup>+</sup>/K<sup>+</sup>-ATPase as a signal transducer, initiating various downstream cascades. At higher, micromolar concentrations, its primary effect is the inhibition of the ion-pumping function of Na<sup>+</sup>/K<sup>+</sup>-ATPase, leading to increased intracellular calcium.





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